molecular formula C13H10N2O5 B11848642 5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate

5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate

Cat. No.: B11848642
M. Wt: 274.23 g/mol
InChI Key: UTZXEOFWIHTKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate is a chemical compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol . This compound is characterized by the presence of a nitrobenzyl group attached to a pyridine ring, which is further linked to a hydrogen carbonate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate typically involves the reaction of 5-(4-nitrobenzyl)pyridine with carbonic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrogen carbonate ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo redox reactions, influencing cellular redox states and signaling pathways. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Nitrophenyl)pyridin-2-yl hydrogen carbonate
  • 5-(4-Nitrobenzyl)pyridin-3-yl hydrogen carbonate
  • 5-(4-Nitrobenzyl)pyridin-4-yl hydrogen carbonate

Uniqueness

5-(4-Nitrobenzyl)pyridin-2-yl hydrogen carbonate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

[5-[(4-nitrophenyl)methyl]pyridin-2-yl] hydrogen carbonate

InChI

InChI=1S/C13H10N2O5/c16-13(17)20-12-6-3-10(8-14-12)7-9-1-4-11(5-2-9)15(18)19/h1-6,8H,7H2,(H,16,17)

InChI Key

UTZXEOFWIHTKSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(C=C2)OC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.